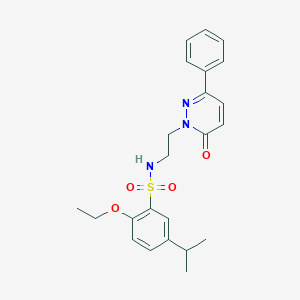

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its diverse structural components. The molecule incorporates features from benzenesulfonamide, pyridazinone, and alkyl groups, giving it unique properties that have piqued the interest of researchers in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:

Formation of benzenesulfonamide base: : Reaction of benzenesulfonyl chloride with appropriate amines.

Introduction of isopropyl and ethoxy groups: : Using alkyl halides or alcohol derivatives under controlled conditions.

Coupling with pyridazinone derivatives: : Implementing suitable coupling reagents like EDCI or DCC to facilitate the reaction.

Industrial Production Methods

Scaling up the production of this compound might involve:

Batch processing: : Standard in pharmaceutical and chemical industries for precise control over reaction conditions.

Flow chemistry: : Continuous production method allowing for real-time monitoring and scalability, which can be particularly useful for maintaining the purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : May involve transformation of specific alkyl or aryl groups using oxidizing agents like PCC or KMnO4.

Reduction: : Reductive amination using hydrides or catalytic hydrogenation for modifying the nitrogen-containing moieties.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)

Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Catalysts: : Palladium on carbon (Pd/C), Platinum oxide (PtO2)

Major Products Formed

Depending on the reaction pathway:

Oxidation Products: : Ketones, aldehydes, or carboxylic acids depending on the starting alkyl group.

Reduction Products: : Amines, hydroxyl groups.

Substitution Products: : Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: : Acts as an intermediate in the synthesis of more intricate organic compounds.

Study of Reaction Mechanisms: : Understanding the behavior of sulfonamides and their derivatives.

Biology

Biochemical Probes: : Used in studies to track and understand biological pathways involving sulfonamide compounds.

Drug Discovery: : Potential pharmaceutical applications due to its structural similarity to bioactive molecules.

Medicine

Antibacterial Agents: : Sulfonamides have historical significance as antibiotics, and derivatives might exhibit similar properties.

Anti-inflammatory Properties: : Potential use in developing anti-inflammatory medications.

Industry

Chemical Manufacturing: : Utilized in the production of specialty chemicals.

Material Science:

Mecanismo De Acción

2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may exert its effects through interaction with specific biological targets:

Molecular Targets: : Enzymes involved in inflammation, bacterial cell wall synthesis.

Pathways: : Sulfonamide compounds often inhibit folate synthesis in bacteria, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Comparison with Other Sulfonamides

Uniqueness: : The incorporation of a pyridazinone moiety distinguishes it from simpler sulfonamides, potentially enhancing its bioactivity.

Structural Similarities: : Shares common features with other benzenesulfonamides.

Similar Compounds

Sulfanilamide: : Parent compound for many sulfonamide antibiotics.

Sulfamethoxazole: : Widely used antibacterial agent.

Celecoxib: : A selective COX-2 inhibitor with anti-inflammatory properties.

Actividad Biológica

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant research findings and data tables.

Synthesis of the Compound

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available sulfonamides and pyridazine derivatives. The synthetic pathway often includes:

- Formation of the pyridazinone core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions : The introduction of ethoxy and isopropyl groups occurs via nucleophilic substitution.

- Final coupling : The benzenesulfonamide moiety is coupled to the pyridazine derivative to form the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Table 1: Biological Targets and Activities

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition of S. aureus with a minimum inhibitory concentration (MIC) lower than 32 µg/mL, suggesting potential as an antimicrobial agent.

- Cytotoxicity Studies : In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer agent.

- Mechanistic Insights : Research indicates that the compound may disrupt oxidative stress responses in cells, leading to increased apoptosis rates in cancerous tissues.

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-4-30-21-12-10-19(17(2)3)16-22(21)31(28,29)24-14-15-26-23(27)13-11-20(25-26)18-8-6-5-7-9-18/h5-13,16-17,24H,4,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTACZOADQUPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.